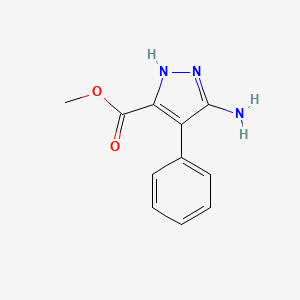

methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-8(10(12)14-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDVXUWTHLHOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Methyl Chloroformate

The most widely reported method involves the alkylation of 3-amino-4-phenylpyrazole with methyl chloroformate in the presence of a base. This reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbonyl carbon of methyl chloroformate. Typical conditions include:

-

Base : Triethylamine or sodium hydride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C.

-

Workup : Quenching with ice-cold water followed by extraction with ethyl acetate.

-

Yield : Reported yields range from 65% to 78%, depending on the stoichiometry of methyl chloroformate and reaction time.

A key advantage of this method is its simplicity, but challenges include the need for strict temperature control to minimize side reactions such as over-alkylation.

Cyclocondensation Approaches

Cyclocondensation reactions construct the pyrazole ring de novo from hydrazine derivatives and β-keto esters. For example, phenylhydrazine reacts with methyl acetoacetate under acidic conditions to form the pyrazole core. Subsequent nitration and reduction steps introduce the amino group at position 3:

-

Cyclization : Phenylhydrazine and methyl acetoacetate in acetic acid at reflux (110°C, 6 hours).

-

Nitration : Treatment with nitric acid in sulfuric acid at 0°C to introduce a nitro group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce the nitro group to an amine.

This pathway achieves an overall yield of 52–60% but requires multiple purification steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. A protocol from Organic & Biomolecular Chemistry details:

-

Reactants : Hydrazine hydrate, methyl benzoylacetate, and acrylonitrile.

-

Conditions : Microwave irradiation at 150°C for 15 minutes in ethanol.

Mechanistic Insight : Microwave energy promotes rapid dipole rotation, enhancing the cyclocondensation of intermediates. This method eliminates the need for nitro group reduction, as the amino group is introduced via in situ rearrangement.

Alternative Pathways Using Specialized Reagents

Enzymatic Catalysis

Recent studies explore lipase-catalyzed transesterification for eco-friendly synthesis:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : 3-Amino-4-phenylpyrazole-5-carboxylic acid and methanol.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Anticancer Applications

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate has shown significant potential as an anticancer agent. Its derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.

Case Studies and Findings

- Kinase Inhibition : Research indicates that pyrazole derivatives, including this compound, serve as effective inhibitors of cyclin-dependent kinases (CDKs). These enzymes are crucial in cell cycle regulation, and their dysregulation is linked to several cancers. For instance, a study reported that compounds derived from this scaffold exhibited high cellular potency against CDK16 with an EC50 value of 33 nM, demonstrating their potential in cancer therapy .

- Cytotoxicity Assessment : In vitro studies have demonstrated that various pyrazole derivatives induce apoptosis in cancer cells. One study highlighted that a specific derivative exhibited cytotoxicity against colorectal carcinoma cells (RKO), with activity dependent on dose and exposure time .

| Compound | Target | EC50 (nM) | Activity |

|---|---|---|---|

| 43d | CDK16 | 33 | High potency |

| 3i | RKO | N/A | Induces apoptosis |

Anti-Infective Properties

The compound has also been explored for its anti-infective properties. Certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacterial strains.

Research Insights

- Antimicrobial Activity : Studies have identified aminopyrazole derivatives with sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). These compounds target bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .

Other Therapeutic Areas

Beyond oncology and infectious diseases, this compound has potential applications in treating inflammatory conditions and neurodegenerative diseases.

Therapeutic Potential

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses in neural cells, indicating potential use in neurodegenerative diseases like Alzheimer's .

Synthesis and Structural Variations

The synthesis of this compound involves various methods, including microwave-assisted synthesis and multi-component reactions. These approaches allow for the efficient production of diverse derivatives with tailored biological activities.

Synthesis Techniques

Mechanism of Action

The mechanism of action of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, influencing its biological activity. It may inhibit certain enzymes or receptors, leading to its observed bioactive effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Key Observations:

Physicochemical Properties

- Crystallography: The dihedral angles between the pyrazole ring and substituents (e.g., 73.67° for phenyl in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) influence molecular packing and stability. Tools like Mercury software aid in visualizing these interactions .

- Stability : The methyl ester group in the target compound may confer greater hydrolytic stability compared to carboxylic acid analogs, which are prone to deprotonation or degradation in aqueous environments .

Biological Activity

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (commonly referred to as 3AP) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in treating various neurological disorders.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known to contribute to its biological activity. The presence of the amino and carboxylate functional groups enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties across several cancer cell lines. For instance, it has shown effectiveness against:

- Lung Cancer : Significant inhibition of cell proliferation in A549 lung cancer cells was reported, with IC50 values in the low micromolar range .

- Breast Cancer : The compound was effective against MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 1.48 | Cell cycle arrest at G2/M phase |

| Breast Cancer | MDA-MB-231 | 2.28 | Induction of apoptosis via Bcl-2/Bax modulation |

| Colorectal Cancer | HCT-116 | 3.67 | Inhibition of EGFR signaling |

Anti-inflammatory Effects

This compound has also been identified as a potent anti-inflammatory agent. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell models. For example:

- In LPS-stimulated macrophages , the compound significantly reduced TNF-alpha release, showcasing its potential in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

In a mouse model of inflammation induced by LPS, treatment with this compound resulted in decreased microglial activation and reduced astrocyte proliferation, suggesting its efficacy in neuroinflammatory conditions .

Neurological Applications

The compound has been explored for its potential in treating neurological disorders such as epilepsy and anxiety. A patent describes methods for controlling epilepsy and muscle tension using derivatives of pyrazole compounds . The mechanisms proposed include modulation of neurotransmitter release and inhibition of specific kinases involved in neuronal excitability.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.

- Apoptosis Induction : It modulates apoptotic pathways by regulating Bcl-2 family proteins, promoting cell death in malignant cells.

- Kinase Inhibition : Recent studies highlight its role as a kinase inhibitor, particularly targeting CDK16, which is involved in cell cycle regulation .

Q & A

Q. What are the recommended synthetic routes for methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by carboxylation and esterification steps . Optimization involves controlling temperature (60–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants to minimize side products like regioisomers. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 6.2 ppm (pyrazole C-H) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 231 [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound are limited, pyrazole derivatives generally require:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Decomposition Risks : Avoid open flames; thermal degradation releases CO, NOₓ, and HCl .

- Waste Disposal : Incinerate in a licensed facility with alkaline scrubbers to neutralize acidic byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed, particularly for the 3-amino-4-phenyl substitution pattern?

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) at the 5-position direct nucleophilic attack (e.g., amine groups) to the 3-position .

- Steric Control : Bulky substituents on the phenyl ring at the 4-position hinder alternative cyclization pathways .

- Catalysis : Lewis acids like ZnCl₂ or Cu(OAc)₂ stabilize transition states to favor the desired regioisomer .

Q. What strategies are effective for functionalizing the 3-amino group while preserving the pyrazole core?

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to form amides .

- Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives .

- Cross-Coupling : Use Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for arylations or alkylations .

Q. How can computational methods aid in predicting the compound’s reactivity or spectroscopic properties?

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis sets predicts IR vibrational modes (e.g., N-H stretch at ~3400 cm⁻¹) and NMR chemical shifts with <5% deviation from experimental data .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Validation : Re-synthesize disputed compounds and verify structures via XRD to rule out regioisomer contamination .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.